molecular formula C19H24ClN3O2S B11075651 (2E)-3-butyl-2-(butylimino)-N-(4-chlorophenyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxamide

(2E)-3-butyl-2-(butylimino)-N-(4-chlorophenyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxamide

Cat. No.: B11075651
M. Wt: 393.9 g/mol
InChI Key: CHHQIEIADXJKLJ-UHFFFAOYSA-N
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Description

The compound (2E)-3-butyl-2-(butylimino)-N-(4-chlorophenyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxamide is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a thiazine ring, a butylimino group, and a 4-chlorophenyl substituent, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-butyl-2-(butylimino)-N-(4-chlorophenyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazine Ring: The thiazine ring can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound and a thioamide. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate.

    Introduction of the Butylimino Group: The butylimino group can be introduced via a condensation reaction between a butylamine and an appropriate carbonyl compound, such as an aldehyde or ketone.

    Attachment of the 4-Chlorophenyl Group: The 4-chlorophenyl group is typically introduced through a nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks a chlorinated aromatic compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C) are often employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-butyl-2-(butylimino)-N-(4-chlorophenyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxamide is studied for its unique reactivity and potential as a building block for more complex molecules.

Biology

Biologically, this compound may exhibit interesting pharmacological properties, such as antimicrobial, antiviral, or anticancer activities, due to its structural features.

Medicine

In medicine, it could be explored as a lead compound for the development of new therapeutic agents, particularly in the treatment of diseases where thiazine derivatives have shown efficacy.

Industry

Industrially, this compound might be used in the synthesis of advanced materials, including polymers and coatings, due to its stability and functional group versatility.

Mechanism of Action

The mechanism of action of (2E)-3-butyl-2-(butylimino)-N-(4-chlorophenyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The thiazine ring and the 4-chlorophenyl group may play crucial roles in binding to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (2E)-3-butyl-2-(butylimino)-N-(4-chlorophenyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxamide is unique due to the presence of the 4-chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound may also confer distinct properties, making it a valuable subject for further research and development.

Properties

Molecular Formula

C19H24ClN3O2S

Molecular Weight

393.9 g/mol

IUPAC Name

3-butyl-2-butylimino-N-(4-chlorophenyl)-4-oxo-1,3-thiazine-6-carboxamide

InChI

InChI=1S/C19H24ClN3O2S/c1-3-5-11-21-19-23(12-6-4-2)17(24)13-16(26-19)18(25)22-15-9-7-14(20)8-10-15/h7-10,13H,3-6,11-12H2,1-2H3,(H,22,25)

InChI Key

CHHQIEIADXJKLJ-UHFFFAOYSA-N

Canonical SMILES

CCCCN=C1N(C(=O)C=C(S1)C(=O)NC2=CC=C(C=C2)Cl)CCCC

Origin of Product

United States

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